molecular formula C15H13NO3S2 B2840829 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide CAS No. 2309346-46-9

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide

Cat. No. B2840829
CAS RN: 2309346-46-9
M. Wt: 319.39
InChI Key: DRSVIROOUUDTNL-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been the subject of interest for many scientists as they are potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The sulfur atom contributes two π electrons to the aromatic sextet, making thiophene a part of the group of π-excessive heteroaromatics .


Chemical Reactions Analysis

Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .

Future Directions

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Cheaper and environmentally friendly but still effective and selective reaction procedures are required . The development of new thiophene derivatives and their applications in various fields will continue to be a topic of interest in the future .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-10(9-16-15(18)14-4-2-8-21-14)11-5-6-12(19-11)13-3-1-7-20-13/h1-8,10,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSVIROOUUDTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-carboxamide

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